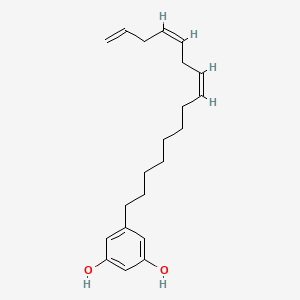

2-Methylcardol triene

Beschreibung

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol has been reported in Anacardium occidentale with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXBEOHCOCMKAC-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872873 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79473-24-8 | |

| Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating 2-Methylcardol Triene from Cashew Nut Shell Liquid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 2-Methylcardol triene, a minor yet potentially bioactive phenolic constituent of Cashew Nut Shell Liquid (CNSL). The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and replication by researchers in drug discovery and natural product chemistry.

Introduction to Cashew Nut Shell Liquid (CNSL) and its Constituents

Cashew Nut Shell Liquid is a valuable and readily available byproduct of the cashew industry. It is a rich source of long-chain phenols with a variety of industrial and potential pharmaceutical applications. The composition of CNSL varies depending on the extraction method.[1] Natural CNSL, obtained through solvent extraction, primarily contains anacardic acids. Technical CNSL, which results from heat extraction processes, is predominantly composed of cardanol (B1251761), with significant amounts of cardol and polymeric material. 2-Methylcardol is consistently present as a minor component in both types of CNSL.[2]

The phenolic constituents of CNSL are themselves mixtures of compounds with side chains of varying degrees of unsaturation (saturated, monoene, diene, and triene).[3] This guide focuses on the isolation of the triene variant of 2-Methylcardol, a molecule of interest for further biological evaluation.

Quantitative Composition of CNSL

The relative abundance of the phenolic components in CNSL is crucial for designing an effective isolation strategy. The tables below summarize the typical compositions of natural and technical CNSL.

Table 1: Typical Phenolic Composition of Natural CNSL (Solvent Extracted)

| Component | Percentage (%) |

| Anacardic Acid | 60 - 65 |

| Cardol | 15 - 20 |

| Cardanol | 10 |

| 2-Methylcardol | Traces |

Data sourced from multiple references indicating typical compositions.[2]

Table 2: Typical Phenolic Composition of Technical CNSL (Heat Extracted)

| Component | Percentage (%) |

| Cardanol | 60 - 65 |

| Cardol | 15 - 20 |

| Polymeric Material | 10 |

| 2-Methylcardol | Traces (<2%) |

Data sourced from multiple references indicating typical compositions.[2]

Table 3: Isolated Yield of this compound from CNSL Ethanolic Extract

| Starting Material | Isolated Compound | Yield (mg) |

| 5 g of CNSL Ethanolic Extract | This compound | 29.9 |

This data is based on a specific study that successfully isolated this compound.

Experimental Protocols for Isolation of this compound

The isolation of this compound from the complex mixture of CNSL requires a multi-step approach involving initial extraction followed by chromatographic separation. The following protocol is a synthesized methodology based on established procedures for the fractionation of CNSL components.

Stage 1: Extraction of Natural CNSL

This stage focuses on obtaining the raw phenolic mixture from the cashew nut shells.

Objective: To extract the total phenolic compounds from cashew nut shells using an organic solvent.

Materials and Equipment:

-

Crushed cashew nut shells

-

Hexane (B92381) or Ethanol (95%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Heating mantle

-

Filter paper

Procedure:

-

Weigh 100 g of crushed and dried cashew nut shells.

-

Place the crushed shells into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of hexane or ethanol.

-

Heat the solvent to its boiling point using a heating mantle. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the cashew nut shells.

-

Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the distilling flask, carrying the extracted CNSL.

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Concentrate the solvent extract containing the CNSL using a rotary evaporator to obtain the crude natural CNSL.

Stage 2: General Fractionation of CNSL Phenols

This step aims to separate the major classes of phenolic compounds.

Objective: To separate anacardic acid, cardol, and cardanol from the crude CNSL.

Materials and Equipment:

-

Crude Natural CNSL

-

Methanol

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Hydrochloric acid (HCl)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Hexane

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Isolation of Anacardic Acid:

-

Dissolve 50 g of crude CNSL in 300 mL of a methanol/water (95:5 v/v) mixture.

-

Slowly add 25 g of calcium hydroxide with constant stirring. Anacardic acid will precipitate as calcium anacardate.

-

Filter the precipitate and wash it with methanol.

-

Suspend the calcium anacardate precipitate in distilled water and acidify with concentrated HCl until the pH is acidic.

-

Extract the liberated anacardic acid with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and concentrate to yield anacardic acid.

-

-

Separation of Cardanol and Cardol from the Filtrate:

-

Take the filtrate from step 1.3 (acid-free CNSL) and add 100 mL of 25% ammonium hydroxide.

-

Extract this solution four times with 100 mL portions of hexane. The combined hexane layers contain cardanol.

-

Wash the combined hexane layers with 5% HCl and then with distilled water. Dry over anhydrous sodium sulfate and concentrate to obtain cardanol.

-

The remaining methanolic ammonia (B1221849) layer contains cardol. Extract this layer with a mixture of ethyl acetate/hexane (4:1 v/v).

-

Wash the organic layer with 5% HCl and then with distilled water. Dry over anhydrous sodium sulfate and concentrate to yield a fraction enriched in cardol and 2-methylcardol.

-

Stage 3: Chromatographic Purification of this compound

This final stage employs column chromatography to isolate the target compound.

Objective: To isolate this compound from the cardol-rich fraction.

Materials and Equipment:

-

Cardol-rich fraction from Stage 2

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed.

-

Allow the column to equilibrate by running hexane through it.

-

-

Sample Loading:

-

Dissolve the cardol-rich fraction in a minimal amount of hexane.

-

Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Begin elution with pure hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Collect fractions of a consistent volume (e.g., 10-15 mL) using a fraction collector.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).

-

Pool the fractions containing the compound with the desired Rf value corresponding to this compound.

-

-

Final Concentration:

-

Combine the pure fractions and concentrate them using a rotary evaporator to obtain isolated this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

-

Visualizing the Workflow and Potential Biological Pathways

Diagrams are provided to illustrate the experimental process and a potential signaling pathway that may be influenced by phenolic compounds from CNSL.

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulation

Phenolic compounds are known to interact with various cellular signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.[1] Plant-derived polyphenols have been shown to modulate this pathway.[4] While the specific effects of this compound on this pathway require further investigation, it represents a plausible target for the bioactivity of CNSL-derived phenols.

Caption: Potential modulation of the PI3K/AKT/mTOR pathway.

Conclusion

This guide provides a comprehensive framework for the isolation of this compound from Cashew Nut Shell Liquid. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to isolate this and other phenolic compounds from CNSL for further investigation. The visualization of the experimental workflow and a potential biological target pathway offers a clear and concise overview of the process and its relevance in the context of drug discovery and development. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound.

References

- 1. Targeting PI3K/Akt/mTOR signaling pathway by polyphenols: Implication for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Occurrence and Analysis of 2-Methylcardol Triene in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol, a resorcinolic lipid, is a naturally occurring phenolic compound primarily found within the industrial byproduct, Cashew Nut Shell Liquid (CNSL) from the plant Anacardium occidentale. Like other phenolic lipids in CNSL, 2-Methylcardol exists as a mixture of congeners with varying degrees of unsaturation in its C15 alkyl side chain, including saturated, monoenoic, dienoic, and trienoic forms. While the presence of 2-Methylcardol is well-documented, specific quantitative data for its triene variant is limited in readily available literature. This technical guide provides a comprehensive overview of the natural sources of 2-Methylcardol, with a focus on its triene form, and details the experimental protocols for its extraction, isolation, and quantification. Furthermore, it outlines the biosynthetic pathway leading to the formation of its precursor, anacardic acid, a key step in the generation of the diverse phenolic lipids found in CNSL.

Natural Sources of 2-Methylcardol

The predominant natural source of 2-Methylcardol is the Cashew Nut Shell Liquid (CNSL), a viscous, dark reddish-brown liquid contained within the honeycomb structure of the cashew nutshell (Anacardium occidentale)[1]. CNSL is a significant byproduct of the cashew industry and is a rich source of various phenolic lipids[2].

The composition of CNSL, including the concentration of 2-Methylcardol, is highly dependent on the extraction method employed, leading to two main grades:

-

Natural CNSL: Obtained through solvent extraction, it is primarily composed of anacardic acids (60-70%), cardol (15-25%), cardanol (B1251761) (around 10%), and minor components, including 2-Methylcardol[3][4].

-

Technical CNSL: Produced via heat treatment (roasting) of the cashew shells, this process leads to the decarboxylation of anacardic acids into their corresponding cardanols. Consequently, technical CNSL is mainly composed of cardanol (60-65%), cardol (15-20%), polymeric material (about 10%), and trace amounts of 2-Methylcardol[2][4].

Quantitative Data on 2-Methylcardol and its Unsaturated Forms

While 2-Methylcardol is a known constituent of CNSL, it is typically present in smaller quantities compared to anacardic acid, cardol, and cardanol. The literature often reports its presence in trace amounts or up to approximately 2% of the total liquid[2][5].

Specific quantitative data for 2-Methylcardol triene is not extensively reported. However, analysis of the major phenolic lipids in CNSL reveals the presence of triene congeners for anacardic acid, cardol, and cardanol. It is therefore highly probable that 2-Methylcardol also exists in its triene form, albeit at a low concentration. One gas chromatography-mass spectrometry (GC-MS) analysis of an oily waste sample identified as CNSL detected a 2-Methylcardol constituent with a molecular ion at m/z = 330, which was tentatively associated with a diene structure[6].

The following tables summarize the typical composition of the major phenolic lipids in natural and technical CNSL, including their respective triene components where data is available.

Table 1: Typical Composition of Natural Cashew Nut Shell Liquid (CNSL)

| Component | Average Percentage (%) | Notes |

| Anacardic Acids | 60 - 70 | A mixture of saturated, monoene, diene, and triene forms. |

| - Anacardic Acid Triene | Variable | One study reported the triene form as the most abundant of the anacardic acids[7]. |

| Cardol | 15 - 25 | A mixture of saturated, monoene, diene, and triene forms. |

| - Cardol Triene | Variable | Present as a significant component of the cardol fraction. |

| Cardanol | ~10 | A mixture of saturated, monoene, diene, and triene forms. |

| 2-Methylcardol | Traces - ~2 | Assumed to be a mixture of saturated and unsaturated forms. |

Table 2: Typical Composition of Technical Cashew Nut Shell Liquid (CNSL)

| Component | Average Percentage (%) | Notes |

| Cardanol | 60 - 84 | Predominantly a mixture of monoene, diene, and triene forms due to decarboxylation of anacardic acids. |

| Cardol | 8 - 20 | A mixture of saturated, monoene, diene, and triene forms. |

| Polymeric Material | ~10 | Formed during the heating process. |

| 2-Methylcardol | Traces - ~2 | Assumed to be a mixture of saturated and unsaturated forms. |

Experimental Protocols

Extraction of Cashew Nut Shell Liquid (CNSL)

2.1.1. Solvent Extraction (for Natural CNSL)

This method is suitable for laboratory-scale extraction to obtain CNSL with a high concentration of anacardic acids.

-

Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, and thimble.

-

Procedure:

-

Grind dried cashew nut shells into a coarse powder.

-

Place the ground shells into a porous thimble.

-

Assemble the Soxhlet apparatus with the solvent in the round-bottom flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the Soxhlet extractor runs clear.

-

After extraction, evaporate the solvent from the collected liquid using a rotary evaporator to obtain the crude natural CNSL[9].

-

2.1.2. Hot Oil Extraction (for Technical CNSL)

This method mimics the industrial process and yields CNSL rich in cardanol.

-

Apparatus: Heating bath (with a suitable high-temperature oil like mineral oil), beaker, thermometer, and cashew nut shells.

-

Procedure:

-

Heat the oil bath to 180-200°C.

-

Submerge the cashew nut shells in the hot oil. The heat will cause the shells to rupture and release the CNSL.

-

The released CNSL will mix with the heating oil.

-

Carefully decant the hot oil and CNSL mixture.

-

Allow the mixture to cool and separate by density. The denser CNSL will settle at the bottom[8].

-

Isolation and Quantification of Phenolic Lipids

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the various phenolic components in CNSL, including their different unsaturated forms.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is suitable[10].

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water, often acidified with acetic or formic acid to improve peak shape[10].

-

Sample Preparation:

-

Dilute a known amount of CNSL in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v) in isocratic mode.

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Quantification can be achieved by using external standards of purified anacardic acid, cardol, and cardanol congeners. If a standard for 2-Methylcardol triene is not available, semi-quantification can be performed by assuming a similar response factor to a structurally related compound like cardol.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of the volatile components of CNSL. Due to the low volatility of phenolic lipids, a derivatization step is typically required.

-

Instrumentation: A standard GC-MS system with a capillary column suitable for separating non-polar compounds.

-

Derivatization: Silylation is a common derivatization technique for phenolic compounds.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine[11][12].

-

Procedure:

-

Evaporate a known amount of the CNSL sample to dryness under a stream of nitrogen.

-

Add the derivatization reagent and pyridine (B92270) to the dried sample.

-

Heat the mixture (e.g., at 70°C for 30-60 minutes) to ensure complete derivatization[11].

-

-

-

GC Conditions (Example):

-

Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components.

-

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a suitable mass range (e.g., 50-650 amu). Identification is based on the fragmentation patterns and comparison with spectral libraries or known standards[6][13].

Biosynthesis of Phenolic Lipids in Anacardium occidentale

The diverse phenolic lipids in CNSL, including 2-Methylcardol, are biosynthesized from a common precursor, anacardic acid. The formation of anacardic acid involves a combination of fatty acid synthesis and the polyketide synthase pathway[14][15].

The general biosynthetic pathway is as follows:

-

Fatty Acid Synthesis: A long-chain fatty acyl-CoA (e.g., oleoyl-CoA) is produced via the fatty acid synthesis pathway in the plastids[16].

-

Polyketide Synthase (PKS) Pathway: The fatty acyl-CoA serves as a starter unit for a type III polyketide synthase. This enzyme catalyzes the sequential condensation of three malonyl-CoA extender units to the starter unit, forming a polyketide intermediate[14][17].

-

Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and aromatization to form the salicylic (B10762653) acid moiety of anacardic acid.

-

Formation of Other Phenolic Lipids: Anacardic acid can then be enzymatically modified to produce other phenolic lipids. For instance, decarboxylation of anacardic acid yields cardanol. The precise enzymatic steps leading to cardol and 2-Methylcardol from anacardic acid are less well-elucidated but are believed to involve hydroxylation and methylation reactions.

Visualization of the Anacardic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of anacardic acid, the precursor to 2-Methylcardol.

References

- 1. Understanding the effects of pre-treatment and extraction methods on lipid fingerprint of cashew nut shell liquid (CNSL) by non-targeted lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cashew-machine.org [cashew-machine.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. A highly sensitive GC-MS method for simultaneous determination of anacardic acids in cashew (Anacardium occidentale) nut shell oil in the presence of other phenolic lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 16. aocs.org [aocs.org]

- 17. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylcardol Triene: Properties, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol triene, a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid (CNSL), is a molecule of growing interest in the scientific community. As a derivative of resorcinol, it possesses a unique chemical structure that imparts a range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and a detailed exploration of its biological effects, particularly its potential as an α-glucosidase inhibitor and a schistosomicidal agent.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 50423-15-9 | [1] |

| Molecular Formula | C22H32O2 | [1] |

| Molecular Weight | 328.5 g/mol | [1] |

| Appearance | Neat oil | [1] |

| Purity | ≥95% | [1] |

| Solubility in DMF | 20 mg/mL | [1] |

| Solubility in DMSO | 15 mg/mL | [1] |

| Solubility in Ethanol (B145695) | 22 mg/mL | [1] |

| Solubility in Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Experimental Protocols

Isolation of this compound from Cashew Nut Shell Liquid (CNSL)

This compound is a minor component of CNSL, which is a complex mixture of anacardic acids, cardanols, cardols, and other methylcardols.[2] Its isolation requires chromatographic separation from these other phenolic lipids. While a specific, detailed protocol exclusively for this compound is not published, a general approach using flash column chromatography, as described for the separation of CNSL components, can be adapted.

General Protocol for Flash Column Chromatography:

-

Preparation of the Crude Extract: CNSL is typically obtained from cashew nut shells by solvent extraction. An ethanol extract of Anacardium occidentale has been shown to contain this compound.[3]

-

Column Preparation: A silica (B1680970) gel column is packed using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.

-

Sample Loading: The crude CNSL extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A gradient of increasing polarity is typically used to elute the different components. For instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are combined and the solvent is evaporated under reduced pressure to yield the purified this compound.

Note: The precise solvent system and gradient will require optimization for the specific CNSL sample.

Structural Characterization

The structure of this compound has been confirmed using a combination of spectroscopic techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the precise connectivity of atoms and the stereochemistry of the double bonds in the pentadecatrienyl chain.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula.[3] Fragmentation patterns in the mass spectrum can provide further structural information. For alkylresorcinols, a characteristic fragment ion at m/z 268 is often observed for the trimethylsilyl (B98337) (TMS) derivatized molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a broad O-H stretching band for the phenolic hydroxyl groups, C-H stretching bands for the alkyl chain and aromatic ring, and C=C stretching bands for the aromatic ring and the unsaturated side chain.

Biological Activities and Mechanisms of Action

This compound exhibits promising biological activities, including α-glucosidase inhibition and schistosomicidal effects.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay the absorption of glucose, making it a therapeutic target for managing type 2 diabetes. This compound has been identified as an inhibitor of α-glucosidase.[1] While the specific binding interactions have not been detailed, the general mechanism for phenolic compounds involves binding to the active site of the enzyme.

Schistosomicidal Activity

Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. This compound has demonstrated schistosomicidal activity against Schistosoma mansoni adult worms.[3] Studies on the related compound, 2-methylcardol diene, have shown that it causes severe damage to the parasite's tegument, including peeling and a reduction in the number of spine tubercles.[3] Furthermore, ultrastructural analysis revealed swollen mitochondrial membranes, vacuolization, and altered tegument in worms treated with cardol diene.[3] These observations suggest that this compound may share a similar mechanism of action, disrupting the integrity of the parasite's outer surface and vital organelles.

References

An In-depth Technical Guide to 2-Methylcardol Triene and its Relationship to Other Cardols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylcardol triene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL), and its relationship to other cardols. It delves into the chemical structures, biological activities, and potential therapeutic applications of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways modulated by these molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of bioactive phenolic lipids, primarily anacardic acids, cardanols, cardols, and 2-methylcardols.[1][2][3] These compounds are characterized by a phenolic ring and a long aliphatic side chain, which can vary in its degree of unsaturation (monoene, diene, and triene).[4] Among these, the cardol family, which are resorcinolic lipids, has garnered significant interest for its diverse biological activities. This guide focuses specifically on this compound and provides a comparative analysis with other related cardols.

Chemical Structures

The fundamental structure of a cardol is a 1,3-dihydroxybenzene (resorcinol) ring substituted with a C15 alkyl chain. The degree of unsaturation in this chain gives rise to the different cardol variants. 2-Methylcardol is distinguished by an additional methyl group on the resorcinol (B1680541) ring.

-

Cardol: 5-(pentadecyl)resorcinol

-

2-Methylcardol: 2-methyl-5-(pentadecyl)resorcinol

The triene versions of these compounds have three double bonds in their C15 aliphatic side chain.

Comparative Biological Activities of Cardols

The biological activities of cardols are influenced by both the substitution on the phenolic ring and the degree of unsaturation in the alkyl side chain. The following tables summarize the available quantitative data for this compound and related cardols.

Table 1: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 Value (µM) | Source(s) |

| This compound | α-Glucosidase | 39.6 | |

| Cardanol (B1251761) triene | Tyrosinase | 40.5 ± 3.7 | |

| Cardanol diene | Tyrosinase | 52.5 ± 3.2 | |

| Cardanol monoene | Tyrosinase | 56.0 ± 3.6 | |

| Anacardic Acid monoene (15:1) | α-Glucosidase | 5.1 ± 0.2 | [5] |

| Anacardic Acid diene (15:2) | α-Glucosidase | 5.8 ± 2.2 | [5] |

| Anacardic Acid triene (15:3) | α-Glucosidase | 9.7 ± 0.1 | [5] |

Note: Cardanol is a mixture of mono-, di-, and triene derivatives of 3-pentadecylphenol. The data for cardanol triene, diene, and monoene on tyrosinase provides a valuable comparison of the effect of unsaturation.

Table 2: Cytotoxicity and Ecotoxicity

| Compound | Test Organism/Cell Line | LC50/IC50 Value | Exposure Time | Source(s) |

| Cardol | Artemia sp. (brine shrimp) | 0.56 mg/L | 24 hr | [6] |

| Cardol | Artemia sp. (brine shrimp) | 0.41 mg/L | 48 hr | [6] |

| Cardanol | Artemia sp. (brine shrimp) | 1.59 mg/L | 24 hr | [6] |

| Cardanol | Artemia sp. (brine shrimp) | 0.42 mg/L | 48 hr | [6] |

| Cardol | SW620 (human colorectal adenocarcinoma) | < 6.8 µM (< 3.13 µg/ml) | 72 hr | [7] |

| Cardanol | SW620 (human colorectal adenocarcinoma) | 10.76 µg/ml | 72 hr | [7] |

Experimental Protocols

Isolation of Cardols from Cashew Nut Shell Liquid (CNSL)

A common method for the separation of cardanol and cardol from technical CNSL involves solvent extraction based on their differential acidity.

-

Dissolve technical CNSL in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., 8:5 v/v) and stir.

-

Extract the solution with hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture (e.g., 98:2 v/v). The less acidic cardanol will partition into the organic layer.

-

Wash the organic layer with dilute HCl and then with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield cardanol.

-

The more acidic cardol remains in the methanolic ammonia (B1221849) layer. Extract this layer with a more polar solvent mixture, such as ethyl acetate/hexane (e.g., 80:20 v/v).

-

Wash the resulting organic layer with dilute HCl and distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield cardol.

-

Purity of the isolated fractions can be confirmed by HPLC.

Note: Isolation of 2-Methylcardol is less commonly described and may require more advanced chromatographic techniques.[10]

Enzyme Inhibition Assays

This assay is used to screen for potential anti-diabetic agents.

Protocol: [5]

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Pre-incubate the enzyme solution with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 5 minutes at 37°C).

-

Initiate the reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture for a specific time (e.g., 20 minutes at 37°C).

-

Terminate the reaction by adding a stop solution, such as sodium carbonate.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

This assay is relevant for screening compounds for applications in cosmetics (skin whitening) and as potential treatments for pigmentation disorders.

Protocol: [11]

-

Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.5).

-

Prepare a substrate solution of L-DOPA.

-

In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm in kinetic mode for a set duration (e.g., 20 minutes).

-

Calculate the initial velocity of the reaction and determine the percentage of inhibition and IC50 values. Kojic acid is a commonly used positive control.

Signaling Pathways and Molecular Mechanisms

Phenolic compounds, including cardols, are known to modulate various intracellular signaling pathways, which underlies many of their biological effects. While direct evidence for this compound is still emerging, the known interactions of related phenolic lipids provide a strong basis for hypothesized mechanisms.

Inhibition of Enzyme Activity

As demonstrated by the quantitative data, cardols are effective enzyme inhibitors. The mechanism of inhibition can vary. For instance, cardol triene has been shown to be an irreversible competitive inhibitor of mushroom tyrosinase.[11] This suggests that it binds to the active site of the enzyme, preventing the substrate from binding and leading to a loss of catalytic activity.

Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in many diseases. Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] While direct studies on this compound are limited, it is plausible that it shares these properties.

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Resorcinolic lipids may inhibit this pathway by preventing IκB degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Irreversible competitive inhibitory kinetics of cardol triene on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Methylcardol Triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylcardol triene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL). Due to the limited availability of directly published spectroscopic data for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the isolation, characterization, and application of this compound.

Chemical Structure and Properties

This compound is a derivative of cardol, characterized by a methyl group at the second position of the resorcinol (B1680541) ring and a C15 triene side chain. Its chemical properties are largely dictated by the phenolic hydroxyl groups and the unsaturated alkyl chain.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₂O₂ | [1] |

| Molecular Weight | 328.5 g/mol | [1] |

| CAS Number | 50423-15-9 | [1] |

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peaks are detailed below.

| Ion Type | Expected m/z | Notes |

| [M]⁺ | 328.2402 | The exact mass of the molecular ion. |

| [M+H]⁺ | 329.2475 | The protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode. A reported value for a related compound is MH+: 329.0.[2] |

| [M-H]⁻ | 327.2329 | The deprotonated molecular ion, expected in ESI in negative mode. |

Fragmentation Pattern (Predicted): The fragmentation of this compound in mass spectrometry is expected to involve characteristic losses from the alkyl side chain and cleavages related to the aromatic ring. Common fragmentation pathways for similar alkylphenols include benzylic cleavage and losses of hydrocarbon fragments from the unsaturated chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

3.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H | 6.1 - 6.3 | m | 2H | Protons on the aromatic ring. |

| -OH | 4.5 - 5.5 | br s | 2H | Phenolic hydroxyl protons. |

| -CH=CH- | 5.2 - 5.9 | m | 6H | Olefinic protons of the triene chain. |

| Ar-CH₂- | 2.4 - 2.6 | t | 2H | Methylene group attached to the aromatic ring. |

| Allylic -CH₂- | 2.7 - 2.9 | m | 4H | Methylene groups adjacent to double bonds. |

| Ar-CH₃ | 2.0 - 2.2 | s | 3H | Methyl group on the aromatic ring. |

| Aliphatic -CH₂- | 1.2 - 1.6 | m | ~10H | Methylene groups in the alkyl chain. |

| Terminal -CH₃ | 0.8 - 1.0 | t | 3H | Terminal methyl group of the alkyl chain. |

3.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Ar-C-OH | 155 - 158 | Aromatic carbons bearing hydroxyl groups. |

| Ar-C | 100 - 145 | Other aromatic carbons. |

| -CH=CH- | 127 - 132 | Olefinic carbons. |

| Ar-CH₂- | 35 - 37 | Methylene carbon attached to the aromatic ring. |

| Allylic -CH₂- | 27 - 30 | Methylene carbons adjacent to double bonds. |

| Ar-CH₃ | 10 - 15 | Methyl carbon on the aromatic ring. |

| Aliphatic -CH₂- | 22 - 32 | Methylene carbons in the alkyl chain. |

| Terminal -CH₃ | 14 - 15 | Terminal methyl carbon. |

UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound is expected to be very similar to that of other phenolic lipids from CNSL, such as cardanol. The absorption is primarily due to the π → π* transitions in the aromatic ring.

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference (for Cardanol) |

| Ethanol (B145695)/Methanol | ~275 and ~282 (double maximum) | Not Reported | [5] |

The presence of the conjugated triene in the side chain is not expected to significantly shift the main absorption maxima, as it is not in conjugation with the aromatic ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on methods reported for related compounds.[1][2][3][6][7][8]

1. Sample Preparation: this compound is typically isolated from natural CNSL or from the decarboxylated product of anacardic acids. Isolation is achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel, often impregnated with silver nitrate (B79036) to separate components based on the degree of unsaturation, followed by preparative HPLC for final purification.[4]

2. Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

GC-MS Conditions (Typical):

-

Column: HP-5MS or equivalent.

-

Carrier Gas: Helium.

-

Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the compound.

-

Ionization Energy: 70 eV for EI.

-

-

LC-MS Conditions (Typical):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate.

-

Ionization Mode: Positive and negative ESI.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used for complete structural elucidation.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

4. UV-Visible (UV-Vis) Spectroscopy:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade ethanol or methanol.

-

Procedure: A dilute solution of the purified compound is prepared in the chosen solvent. The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λ_max) are recorded.

Visualizations

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from Cashew Nut Shell Liquid.

Caption: Workflow for the isolation and analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iomcworld.com [iomcworld.com]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Review of 2-Methylcardol Triene: Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol triene, a naturally occurring alkylphenol found in Cashew Nut Shell Liquid (CNSL), represents a minor yet intriguing component of this readily available bioresource.[1][2] While extensive research has focused on the major constituents of CNSL, namely anacardic acid, cardanol (B1251761), and cardol, the specific biological activities and therapeutic potential of 2-Methylcardol and its unsaturated variants are less understood. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key processes to support further research and development in this area. Given the limited data specifically on this compound, this review also incorporates relevant information on closely related CNSL components to provide a broader context and guide future investigations.

Chemical Structure and Properties

2-Methylcardol is a phenolic lipid characterized by a resorcinol (B1680541) ring with a methyl group and a C15 alkyl side chain. The "triene" designation indicates the presence of three double bonds in this alkyl chain, contributing to its lipophilicity and potential for specific biological interactions. The components of CNSL, including 2-Methylcardol, are known for their versatile chemical nature, with the aromatic ring, hydroxyl groups, and unsaturated alkyl chain offering multiple sites for chemical modification.[3]

Quantitative Biological Data

Research specifically quantifying the biological activity of this compound is limited. However, one significant study has reported its antiplasmodial activity. The following table summarizes this key finding.

| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |

| This compound | Antiplasmodial | Plasmodium falciparum D6 strain | 5.39 | [4] |

| Cardol triene | Antiplasmodial | Plasmodium falciparum D6 strain | 5.69 | [4] |

IC50: Half-maximal inhibitory concentration.

For comparative purposes, it is noteworthy that other components of CNSL have been evaluated for a range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects. For instance, a mixture of anacardic acids has demonstrated potent antioxidant capacity (IC50 = 0.60 mM), significantly higher than that of cardols and cardanols (IC50 > 4.0 mM).[5]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in the literature. However, general methodologies for the extraction of CNSL and the assessment of antiplasmodial activity of its components can be adapted for research on this specific compound.

Isolation of 2-Methylcardol from Cashew Nut Shell Liquid

A general procedure for the isolation of phenolic constituents from CNSL involves solvent extraction and chromatographic techniques.

Protocol:

-

Extraction of CNSL: Crushed cashew nut shells are subjected to soxhlet extraction using a suitable solvent, such as acetone, which has been shown to yield a high amount of CNSL.[6]

-

Initial Separation: The crude CNSL is dissolved in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide. This solution is then extracted with hexane (B92381) to separate cardanol. The remaining methanolic ammonia (B1221849) layer contains cardol and 2-Methylcardol.[7]

-

Purification: Further purification of the cardol-rich fraction to isolate 2-Methylcardol can be achieved using column chromatography with a silica (B1680970) gel stationary phase and a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate).[6] High-performance liquid chromatography (HPLC) can be employed for final purification and quantification.[5]

In Vitro Antiplasmodial Activity Assay

The following is a generalized protocol for assessing the antiplasmodial activity of compounds against Plasmodium falciparum, based on common methodologies.[8][9][10][11]

Materials:

-

Plasmodium falciparum culture (e.g., D6, W2, or NF54 strains)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

-

96-well microplates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Positive control (e.g., chloroquine (B1663885) or artemisinin)

-

Negative control (solvent-treated cells)

Procedure:

-

Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in human red blood cells at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare serial dilutions of the test compound in the complete culture medium.

-

Assay Setup: Add the parasite culture to the wells of a 96-well plate. Then, add the different concentrations of the test compound to the respective wells. Include positive and negative controls.

-

Incubation: Incubate the plates for 72-96 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[11]

-

Lysis and Staining: After incubation, lyse the red blood cells and parasites by adding lysis buffer containing SYBR Green I. This dye intercalates with the parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory and anticancer activities of other CNSL components suggest potential interactions with key cellular signaling cascades. For instance, phenolic lipids from CNSL have been shown to modulate the expression of inflammatory markers such as TNF-α, iNOS, COX-2, and NF-κB.[12][13][14]

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the investigation of natural products and a potential anti-inflammatory signaling pathway that could be investigated for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 4. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols – ScienceOpen [scienceopen.com]

- 5. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Making sure you're not a bot! [gupea.ub.gu.se]

- 11. mmv.org [mmv.org]

- 12. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular evaluation of anti-inflammatory activity of phenolic lipid extracted from cashew nut shell liquid (CNSL) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylcardol Triene: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol triene, a naturally occurring alkylresorcinol found in Cashew Nut Shell Liquid (CNSL), is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its quantitative biological data. Furthermore, this guide explores the putative mechanisms of action for its observed bioactivities through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the extensive chemical analysis of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry and a rich source of phenolic lipids.[1] Early investigations into the composition of CNSL, pioneered by researchers such as Tyman, focused on the major constituents: anacardic acid, cardanol, and cardol.[1] 2-Methylcardol was identified as a minor component of CNSL, present in both its natural and technical forms.[2][3][4]

While a singular definitive report marking the "discovery" of this compound is not readily apparent in the historical literature, its identification is a result of the progressive advancements in chromatographic and spectroscopic techniques that have allowed for the separation and characterization of the complex mixture of alkylphenols in CNSL. Each of the major phenolic components of CNSL exists as a mixture of saturated, monoenoic, dienoic, and trienoic congeners, with the triene variant of 2-Methylcardol being one such example. A significant contribution to the specific characterization of this compound was made by Alvarenga et al. in 2016, who isolated and elucidated its structure while investigating the schistosomicidal properties of CNSL components.[5][6]

Chemical Properties and Characterization

This compound is formally known as 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol . Its chemical structure consists of a 2-methylresorcinol (B147228) core with a C15 triunsaturated aliphatic side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50423-15-9 | [7] |

| Molecular Formula | C₂₂H₃₂O₂ | [7] |

| Molecular Weight | 328.5 g/mol | [7] |

| Formal Name | 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol | [7] |

Spectroscopic Data

While a publicly available repository of the complete ¹H and ¹³C NMR spectra for this compound is not readily accessible, the work by Alvarenga et al. (2016) confirms its structural elucidation through 1D and 2D NMR experiments and High-Resolution Mass Spectrometry (HRMS).[7][5] The expected characteristic signals would include:

-

¹H NMR: Aromatic protons of the resorcinol (B1680541) ring, a singlet for the methyl group, vinylic protons of the triene side chain, allylic protons, and aliphatic protons of the alkyl chain.

-

¹³C NMR: Aromatic carbons of the resorcinol ring, the methyl carbon, sp² carbons of the triene side chain, and sp³ carbons of the alkyl chain.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the alkylresorcinol structure.

Experimental Protocols

The isolation and purification of this compound from CNSL is a multi-step process that leverages the differential polarity and chemical properties of the constituent phenols. The following is a generalized protocol based on methodologies reported for the separation of CNSL components.[7][6]

Extraction of Natural CNSL

-

Soxhlet Extraction: Crushed cashew nut shells are subjected to continuous extraction with a solvent such as hexane (B92381) or ethanol (B145695) in a Soxhlet apparatus.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude natural CNSL.

Isolation of this compound

A bioassay-guided fractionation approach, as employed by Alvarenga et al. (2016), is effective for isolating this compound.[5][6]

-

Initial Fractionation: The crude CNSL extract is subjected to column chromatography over silica (B1680970) gel.

-

Gradient Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute fractions of differing polarities.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

Characterization

The purified this compound is then characterized using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the complete chemical structure and stereochemistry.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with quantitative data available for its antiplasmodial, schistosomicidal, and α-glucosidase inhibitory effects.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Assay/Organism | Quantitative Data | Reference |

| Antiplasmodial | Plasmodium falciparum D6 strain | IC₅₀ = 5.39 µM | [7] |

| Schistosomicidal | Schistosoma mansoni adult worms | LC₅₀ not explicitly reported for triene, but the diene showed an LC₅₀ of 14.5 µM | [7][5] |

| α-Glucosidase Inhibition | α-Glucosidase enzyme | IC₅₀ = 39.6 µM | [7] |

Mechanisms of Action and Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on its chemical structure as a phenolic lipid and the observed biological outcomes, plausible mechanisms can be inferred.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of drugs that reduce postprandial hyperglycemia by delaying carbohydrate digestion. Phenolic compounds are known to inhibit α-glucosidase through competitive or mixed-type inhibition, binding to the active site of the enzyme and preventing substrate access.

Schistosomicidal Activity

The schistosomicidal activity of 2-Methylcardol and its congeners is associated with severe damage to the parasite's tegument, the outer surface that is crucial for nutrient absorption and immune evasion.[7][5] This damage includes peeling, reduction in spine tubercles, and disruption of the underlying tissues. Furthermore, damage to internal structures such as mitochondria has been observed, suggesting a multi-pronged mechanism of action that leads to parasite death.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. While its discovery is a part of the broader story of CNSL chemistry, recent studies have highlighted its potential as a lead compound for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its bioactivities, as well as on developing efficient and scalable methods for its synthesis or semi-synthesis to facilitate further pharmacological studies. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

- 1. EP3251737A1 - Membrane-based processes for purification of cashew nut shell liquid - Google Patents [patents.google.com]

- 2. Cashew (Anacardium occidentale) Nut-Shell Liquid as Antioxidant in Bulk Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thành Phần Của Dầu Vỏ Hạt Điều CNSL [cnslvietnam.com]

- 4. researchgate.net [researchgate.net]

- 5. paperso.journal7publish.com [paperso.journal7publish.com]

- 6. researchgate.net [researchgate.net]

- 7. Schistosomicidal Activity of Alkyl-phenols from the Cashew Anacardium occidentale against Schistosoma mansoni Adult Worms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Isolating 2-Methylcardol Triene from Cashew Nut Shell Liquid (CNSL)

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable and abundant renewable resource derived from the shell of the cashew nut (Anacardium occidentale). It is a complex mixture of long-chain, meta-substituted phenolic compounds. Depending on the extraction method, CNSL is classified as "natural" or "technical". Natural CNSL, obtained through solvent or cold-press extraction, is primarily composed of anacardic acids.[1][2] Technical CNSL, resulting from heat-based extraction methods like roasting, contains predominantly cardanol (B1251761), formed by the decarboxylation of anacardic acid, along with cardol and polymeric material.[1][3]

A minor but significant component of CNSL is 2-Methylcardol.[3][4] Like the other major phenols in CNSL, 2-Methylcardol consists of a mixture of four constituents with varying degrees of unsaturation in their C15 alkyl side chains: saturated, monoene, diene, and triene forms.[3][4] The triene variant of 2-Methylcardol is of particular interest to researchers in drug development and specialty chemicals due to its unique structural features, including a resorcinol-type phenolic ring and a highly unsaturated C15 side chain.

These application notes provide a comprehensive, multi-step protocol for the extraction and purification of 2-Methylcardol triene from technical CNSL. The proposed methodology is based on established chemical separation principles and adapts published methods for the isolation of CNSL's major phenolic constituents.

Data Presentation: Typical Composition of CNSL

The successful isolation of this compound is challenging due to its low concentration relative to other phenolic compounds in CNSL. The following table summarizes the typical composition of both natural and technical CNSL.

| Component | Natural CNSL (wt%) | Technical CNSL (wt%) |

| Anacardic Acid | 60 - 65% | --- (Trace) |

| Cardanol | ~10% | 60 - 70% |

| Cardol | 15 - 20% | 15 - 20% |

| 2-Methylcardol | ~2% | ~2% |

| Polymeric Material | Varies | 10 - 25% |

Note: Percentages are approximate and can vary based on the specific extraction method, geographical origin, and batch of cashew nuts.[3][4][5][6]

Experimental Workflow and Protocols

The isolation of this compound requires a multi-stage approach designed to first separate the phenolic classes and then resolve the target compound from structurally similar molecules, and finally, to isolate the specific triene isomer.

Caption: A multi-phase workflow for the isolation of this compound.

Protocol 1: Preparation of a Diphenolic Fraction from Technical CNSL

This protocol separates the monophenolic cardanol from the diphenolic compounds (cardol and 2-Methylcardol) based on the method described by Paramashivappa et al. (2001).[7] Diphenols exhibit higher acidity and reactivity with ammonia (B1221849) compared to monophenols.

Materials:

-

Technical CNSL

-

Liquor Ammonia (25-30%)

-

Hexane

-

Ethyl Acetate (B1210297)

-

Sodium Hydroxide (NaOH) solution (2.5%)

-

Hydrochloric Acid (HCl) solution (5%)

-

Distilled Water

-

Anhydrous Sodium Sulfate

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Dissolve 100 g of technical CNSL in a suitable solvent like toluene (B28343) to reduce viscosity.

-

Add 150 mL of liquor ammonia to the CNSL solution and stir vigorously for 20-30 minutes. This step selectively converts the more acidic diphenols (cardol and 2-Methylcardol) into their ammonium (B1175870) salts, which are aqueous-soluble.

-

Transfer the mixture to a separatory funnel.

-

Perform a liquid-liquid extraction using a hexane/ethyl acetate (98:2 v/v) mixture (3 x 200 mL). The upper organic layer will contain the less polar, monophenolic cardanol.[7] Combine these organic layers and set them aside.

-

The lower aqueous layer now contains the ammonium salts of cardol and 2-Methylcardol.

-

To recover the diphenols, carefully acidify the aqueous layer with 5% HCl until it reaches a pH of 5-6.

-

Extract the liberated diphenols from the acidified aqueous solution using ethyl acetate (3 x 150 mL).

-

Combine the ethyl acetate extracts and wash sequentially with distilled water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the raw diphenolic fraction.

Protocol 2: Enrichment of 2-Methylcardol by Column Chromatography

This step aims to separate 2-Methylcardol from the highly abundant cardol using reversed-phase column chromatography, which separates molecules based on their hydrophobicity.

Materials:

-

Diphenolic Fraction from Protocol 1

-

Silica (B1680970) Gel C18 (Reversed-Phase)

-

Water

-

Glass Chromatography Column

-

Fraction Collector

Procedure:

-

Prepare a slurry of C18 silica gel in methanol and pack the chromatography column.

-

Equilibrate the column with a mobile phase of 80:20 Methanol:Water (v/v).

-

Dissolve the diphenolic fraction in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Begin elution with the 80:20 Methanol:Water mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the methanol concentration (e.g., to 90:10 and then 100% methanol) to elute the compounds.

-

Collect fractions using a fraction collector and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC. 2-Methylcardol is expected to have a slightly different retention time than cardol due to the presence of the methyl group.

-

Combine the fractions identified as being rich in 2-Methylcardol and concentrate them using a rotary evaporator.

Caption: Relationship between CNSL components and separation principles.

Protocol 3: Isolation of this compound by Preparative HPLC

The final purification step utilizes preparative High-Performance Liquid Chromatography (HPLC) to isolate the triene variant from the other unsaturated forms (saturated, monoene, diene) of 2-Methylcardol.[8]

Materials:

-

2-Methylcardol enriched fraction from Protocol 2

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

HPLC-grade Acetic Acid

-

Preparative HPLC system with a UV detector

-

Preparative C18 Reversed-Phase Column

Procedure:

-

Set up the preparative HPLC system with the parameters outlined in the table below.

-

Dissolve a known quantity of the 2-Methylcardol enriched fraction in the mobile phase.

-

Inject the sample onto the column. The separation is based on hydrophobicity; the triene component, being the most unsaturated, is typically one of the first to elute among the C15 side-chain variants.

-

Monitor the elution profile at 280 nm.

-

Collect the peak corresponding to the retention time of the triene variant. This can be confirmed by subsequent analytical analysis (GC-MS, NMR).

-

Pool the collected fractions containing the pure triene.

-

Remove the solvent using a rotary evaporator followed by high vacuum to obtain pure this compound.

Proposed Preparative HPLC Parameters

| Parameter | Value |

| Column | Preparative C18 (e.g., 250 x 20 mm, 5-10 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v) |

| Flow Rate | 15 - 20 mL/min (Adjust based on column dimensions) |

| Detection | UV at 280 nm |

| Temperature | 25 °C |

| Injection Volume | Dependent on sample concentration and column capacity |

Characterization of Final Product

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques as cited in the literature.[9][10][11]

-

HPLC: To assess the purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure, including the position of the methyl group and the double bonds in the alkyl side chain.

References

- 1. researchgate.net [researchgate.net]

- 2. agritrop.cirad.fr [agritrop.cirad.fr]

- 3. kumarmetal.com [kumarmetal.com]

- 4. researchgate.net [researchgate.net]

- 5. Thành Phần Của Dầu Vỏ Hạt Điều CNSL [cnslvietnam.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. Isolation of Cardanol Fractions from Cashew Nutshell Liquid (CNSL): A Sustainable Approach | MDPI [mdpi.com]

- 10. Chromatographic techniques for the determination of alkyl-phenols, tocopherols and other minor polar compounds in raw and roasted cold pressed cashew nut oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: HPLC Purification of 2-Methylcardol Triene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcardol triene is a phenolic lipid found in Cashew Nut Shell Liquid (CNSL), a natural and renewable resource.[1][2][3] Like other components of CNSL, it has garnered interest for its potential biological activities and as a building block for novel chemical entities. This application note provides a detailed protocol for the purification of this compound from a mixture of related compounds using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, which is highly effective for separating phenolic compounds.[4][5][6]

Physicochemical Properties Relevant to Purification

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

| Property | Value/Description | Significance for HPLC |

| Molecular Formula | C₂₂H₃₂O₂ | Influences retention behavior. |

| Molecular Weight | 328.5 g/mol | --- |

| Structure | 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol | The phenolic hydroxyl groups provide some polarity, while the long hydrocarbon tail with three double bonds makes it relatively non-polar. |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (22 mg/ml).[7] | Dictates appropriate solvents for sample preparation. |

| UV-Vis Absorption | As a phenolic compound with a conjugated triene system, it is expected to absorb UV light, likely in the 250-280 nm range.[8][9] | Enables detection using a UV detector, with a Diode Array Detector (DAD) being ideal for determining the optimal wavelength. |

Experimental Protocol

This protocol outlines a general reversed-phase HPLC method for the purification of this compound. Optimization may be required depending on the specific sample matrix and purity requirements.

1. Sample Preparation

-

Dissolve the crude extract containing this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10] |

| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 276 nm (or optimal wavelength determined by DAD scan)[8] |

| Injection Volume | 10-50 µL |

Table 1: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 30 | 70 |

| 25 | 0 | 100 |

| 35 | 0 | 100 |

| 36 | 30 | 70 |

| 40 | 30 | 70 |

3. Post-Purification Analysis

-